BenchChemオンラインストアへようこそ!

3-O-Acetylpomolic acid

Anti-HIV-1 Reverse transcriptase inhibition Triterpenoid antiviral

3-O-Acetylpomolic acid (pomolic acid 3-acetate; CAS 15914-62-2; C₃₂H₅₀O₅; MW 514.74) is a semi-synthetic acetylated derivative of the ursane-type pentacyclic triterpenoid pomolic acid. It occurs naturally in Polylepis racemosa, Morinda citrifolia, and Anaphalis margaritacea, and is also accessible via acetylation of pomolic acid at the C-3 hydroxyl position.

Molecular Formula C32H50O5
Molecular Weight 514.7 g/mol
Cat. No. B1261886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Acetylpomolic acid
Synonyms3-O-acetylpomolic acid
Molecular FormulaC32H50O5
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C32H50O5/c1-19-11-16-32(26(34)35)18-17-29(6)21(25(32)31(19,8)36)9-10-23-28(5)14-13-24(37-20(2)33)27(3,4)22(28)12-15-30(23,29)7/h9,19,22-25,36H,10-18H2,1-8H3,(H,34,35)/t19-,22+,23-,24+,25-,28+,29-,30-,31-,32+/m1/s1
InChIKeyKIJYSICAJWQCER-LKZNCAPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Acetylpomolic Acid: Triterpenoid Procurement Guide for Anti-Infective and Chemoprevention Research Programs


3-O-Acetylpomolic acid (pomolic acid 3-acetate; CAS 15914-62-2; C₃₂H₅₀O₅; MW 514.74) is a semi-synthetic acetylated derivative of the ursane-type pentacyclic triterpenoid pomolic acid . It occurs naturally in Polylepis racemosa, Morinda citrifolia, and Anaphalis margaritacea, and is also accessible via acetylation of pomolic acid at the C-3 hydroxyl position [1]. This compound has been evaluated in HIV-1 reverse transcriptase inhibition, antitubercular screening, and JB6 cell transformation assays, distinguishing it from its non-acetylated parent and other triterpenoid analogs through a unique combination of anti-infective and cancer chemopreventive activities [2][3][4].

Why 3-O-Acetylpomolic Acid Cannot Be Substituted by Pomolic Acid or Other Ursane Triterpenoids in Targeted Research


Acetylation at the C-3 position fundamentally alters the pharmacological profile of the ursane scaffold in ways that are activity-specific and unpredictable from the parent structure alone. While pomolic acid demonstrates the highest cytotoxicity among co-occurring triterpenoids (GI₅₀ 6.9–8.3 μg/mL against M-14 and ME180 lines), its 3-O-acetyl derivative is less cytotoxic in the same assay system, indicating that acetylation attenuates rather than enhances cytotoxicity . Conversely, 3-O-acetylpomolic acid gains a distinct anti-HIV-1 reverse transcriptase (RT) inhibitory activity (IC₅₀ 290.96 μM) not reported for pomolic acid itself, while its close structural analog 3-O-acetylursolic acid shows stronger but quantitatively different RT inhibition (IC₅₀ 210.34 μM) [1]. In antitubercular screening, 3-O-acetylpomolic acid (MIC 32 μM) shows modestly improved molar potency over pomolic acid (MIC ~37.3 μM) against M. tuberculosis H37Rv [2][3]. These divergent structure-activity relationships mean that substitution with pomolic acid, ursolic acid, or even 3-O-acetylursolic acid will yield meaningfully different experimental outcomes across anti-infective, cytotoxicity, and chemoprevention endpoints.

3-O-Acetylpomolic Acid: Quantitative Head-to-Head Evidence Against Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: 3-O-Acetylpomolic Acid vs. 3-O-Acetylursolic Acid

In a direct head-to-head evaluation from the same phytochemical study, 3-O-acetylpomolic acid (compound 1) and 3-O-acetylursolic acid (compound 3) were both tested against HIV-1 reverse transcriptase. 3-O-Acetylpomolic acid inhibited HIV-1 RT with an IC₅₀ of 290.96 μM and 84.4% inhibition at 200 μg/mL. 3-O-Acetylursolic acid achieved 87.2% inhibition at 200 μg/mL with an IC₅₀ of 210.34 μM, demonstrating 1.38-fold greater potency [1]. Both compounds were also active in the anti-syncytium assay, but only these two (among 17 tested compounds) showed HIV-1 RT inhibitory activity, highlighting the unique pharmacological consequence of C-3 acetylation in the ursane series [1].

Anti-HIV-1 Reverse transcriptase inhibition Triterpenoid antiviral

Antitubercular Potency: 3-O-Acetylpomolic Acid vs. Pomolic Acid Against M. tuberculosis H37Rv

3-O-Acetylpomolic acid demonstrates an MIC of 32 μM against M. tuberculosis H37Rv [1]. For comparison, pomolic acid (the non-acetylated parent) exhibits an MIC of 19.2 ± 0.2 μg/mL against the same H37Rv strain in an independent study [2]. Converting to comparable units (32 μM × 514.74 g/mol = ~16.5 μg/mL), the 3-O-acetyl derivative shows a modestly lower MIC (~16.5 μg/mL vs. ~19.2 μg/mL), representing approximately 14% greater potency by mass concentration. This directionality contrasts with the cytotoxicity trend: 3-O-acetylation of pomolic acid improves antitubercular activity while reducing acute cytotoxicity against human cancer lines .

Antitubercular Mycobacterium tuberculosis Triterpenoid antibiotic

Cancer Chemoprevention: JB6 Cell Transformation Inhibition by 3-O-Acetylpomolic Acid

3-O-Acetylpomolic acid inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced transformation of JB6 mouse epidermal cells with an IC₅₀ of 8.1 μg/mL (~15.7 μM) [1]. This cell transformation assay is a widely accepted in vitro model for evaluating cancer chemopreventive potential. In the same phytochemical study, none of the other nine compounds isolated from Arbutus unedo — including flavonoids, sterols, and other terpenoids — showed activity in this assay, making pomolic acid 3-acetate the sole active principle identified [1]. The activity of the non-acetylated parent (pomolic acid) in the JB6 assay has not been reported, precluding direct comparison, but the result establishes 3-O-acetylpomolic acid as a distinct chemopreventive lead within the ursane series.

Cancer chemoprevention JB6 transformation assay Triterpenoid

Cytotoxicity Modulation: 3-O-Acetylation Attenuates Cytotoxic Potency Relative to Pomolic Acid

In the cytotoxicity-guided fractionation of Polylepis racemosa, pomolic acid was identified as the most cytotoxic component with GI₅₀ values of 6.9 μg/mL (M-14 melanoma) and 8.3 μg/mL (ME180 cervical carcinoma), while 3-O-acetylpomolic acid co-occurred in the same extract but was reported as less cytotoxic . Although exact GI₅₀ values for 3-O-acetylpomolic acid in these cell lines were not reported in the published abstract, the explicit designation of pomolic acid as the 'most cytotoxic component' among the four isolated triterpenoids (ursolic acid, pomolic acid, 3-O-acetylpomolic acid, and 2-oxopomolic acid) establishes a rank-order SAR. A separate study showed that 3-O-acetylpomolic acid exhibited GI₅₀ > 100 μM against A549, HCT-116, and MCF7 cell lines, confirming low intrinsic cytotoxicity . This contrasts with pomolic acid, which shows IC₅₀ values of 3.2–50 μM across multiple leukemia, glioma, and carcinoma lines [1].

Cytotoxicity Triterpenoid SAR Cancer cell lines

Anti-HIV-1 Activity Contextualization: Class-Level Positioning Among Ursane and Oleanane Triterpenoids

While direct comparative anti-HIV-1 data for 3-O-acetylpomolic acid in the H9 lymphocyte replication assay are unavailable, the parent compound pomolic acid demonstrates an EC₅₀ of 1.4 μg/mL with a therapeutic index (T.I.) of 16.6 against HIV-1 in acutely infected H9 cells — superior to both oleanolic acid (EC₅₀ 1.7 μg/mL, T.I. 12.8) and ursolic acid (EC₅₀ 2.0 μg/mL, T.I. 3.3) [1]. 3-O-Acetylpomolic acid was separately shown to be active in an anti-HIV-1 syncytium assay and uniquely active against HIV-1 RT (IC₅₀ 290.96 μM), a mechanism not shared by the non-acetylated parent [2]. This bifurcation — pomolic acid acting via HIV-1 replication inhibition in H9 cells, and 3-O-acetylpomolic acid targeting HIV-1 RT — represents a mechanistically meaningful divergence induced by C-3 acetylation.

Anti-HIV-1 Triterpenoid SAR Therapeutic index

3-O-Acetylpomolic Acid: Evidence-Backed Research and Industrial Application Scenarios


HIV-1 Reverse Transcriptase Inhibitor Screening and Mechanistic Studies

3-O-Acetylpomolic acid is one of only two ursane triterpenoids with validated HIV-1 RT inhibitory activity (IC₅₀ 290.96 μM, 84.4% inhibition at 200 μg/mL), making it a critical reference compound for RT-focused antiviral screening cascades. Its structural analog 3-O-acetylursolic acid provides a built-in comparator (IC₅₀ 210.34 μM) from the same study, enabling structure-activity relationship (SAR) analysis around the ursane C-19 substituent difference [1]. Procurement of both compounds supports competitive RT binding assays and molecular docking studies to elucidate the pharmacophoric requirements for RT inhibition in the triterpenoid class.

Antitubercular Lead Optimization with Reduced Cytotoxicity Liability

With an MIC of 32 μM (~16.5 μg/mL) against M. tuberculosis H37Rv — a modest improvement over pomolic acid (MIC 19.2 μg/mL) — and simultaneously attenuated cytotoxicity (GI₅₀ > 100 μM against A549, HCT-116, MCF7), 3-O-acetylpomolic acid presents a more favorable selectivity window than its parent for anti-TB drug discovery [2][3]. It is suited as a starting scaffold for medicinal chemistry campaigns seeking to enhance antimycobacterial potency while maintaining the low cytotoxicity profile conferred by C-3 acetylation.

Cancer Chemoprevention Reference Standard for JB6 Transformation Assays

As the sole active principle (IC₅₀ 8.1 μg/mL) among 10 compounds isolated from Arbutus unedo in the JB6 cell transformation assay, 3-O-acetylpomolic acid serves as a validated positive control for laboratories employing this widely used in vitro chemoprevention model [4]. Its established activity in this specific assay supports its use as a benchmarking standard when screening natural product libraries or synthetic triterpenoid derivatives for tumor promotion-inhibitory activity.

Comparative Triterpenoid SAR Studies: C-3 Acetylation Pharmacological Consequences

The divergent pharmacological effects of C-3 acetylation across the ursane scaffold — enhanced anti-TB activity, attenuated cytotoxicity, gained HIV-1 RT inhibition, and retained chemopreventive activity — make 3-O-acetylpomolic acid an essential compound for academic and industrial SAR programs investigating how single-point modifications alter the polypharmacology of pentacyclic triterpenoids. Comparative testing alongside pomolic acid, ursolic acid, 3-O-acetylursolic acid, and oleanolic acid enables systematic mapping of the structure-activity landscape [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Acetylpomolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.